Einecs 284-937-2
Description
EINECS (European Inventory of Existing Commercial Chemical Substances) 284-937-2 is a chemical compound listed in the EU regulatory inventory. EINECS numbers serve as identifiers for substances marketed in the EU before 1981, ensuring compliance with safety and regulatory standards .
Properties
CAS No. |
84989-46-8 |
|---|---|
Molecular Formula |
C8H22NO6P |
Molecular Weight |
259.24 g/mol |
IUPAC Name |
butyl dihydrogen phosphate;2-(2-hydroxyethylamino)ethanol |
InChI |
InChI=1S/C4H11NO2.C4H11O4P/c6-3-1-5-2-4-7;1-2-3-4-8-9(5,6)7/h5-7H,1-4H2;2-4H2,1H3,(H2,5,6,7) |
InChI Key |
DGLMICMHMURTBI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOP(=O)(O)O.C(CO)NCCO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of phosphoric acid, butyl ester, compound with 2,2’-iminobis[ethanol] typically involves the esterification of phosphoric acid with butanol, followed by a reaction with 2,2’-iminobis[ethanol]. The reaction conditions often include the use of a catalyst, such as sulfuric acid, and the process is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and high yields. The use of automated systems ensures precise control over temperature, pressure, and reactant concentrations, leading to efficient large-scale production.
Chemical Reactions Analysis
Compound Identification
EC 284-937-2 refers to Phosphoric acid, butyl ester, compd. with 2,2'-iminobis[ethanol] . This compound combines a phosphoric acid ester (butyl ester) with a diamine ligand (2,2'-iminobisethanol). The structure involves a phosphoric acid backbone with butyl groups esterified and coordinated to the diamine, which likely stabilizes the ester through chelation .
Key Chemical Reactivity
The reactivity of EC 284-937-2 is influenced by its two main components:
-
Phosphoric acid ester (butyl ester) : Prone to hydrolysis under acidic or basic conditions, forming phosphoric acid and butanol .
-
2,2'-Iminobisethanol : A diamine that may act as a catalyst or ligand in reactions involving coordination chemistry.
Hydrolysis Reactions
| Reaction Type | Conditions | Products |
|---|---|---|
| Acidic Hydrolysis | H⁺ (e.g., HCl), elevated temperature | Phosphoric acid (H₃PO₄) + Butanol (C₄H₉OH) |
| Basic Hydrolysis | OH⁻ (e.g., NaOH), elevated temperature | Phosphate ions (PO₄³⁻) + Butanol |
The butyl ester group undergoes hydrolysis due to the electrophilic phosphorus center, which is susceptible to nucleophilic attack by water or hydroxide ions . The diamine component may influence reaction kinetics by stabilizing intermediates or acting as a base.
Design of Experiments (DoE) for Reaction Optimization
In chemical process development, factorial designs (e.g., central composite face designs) are employed to optimize reaction parameters like temperature, time, and reagent ratios. For example, a study on vanillin synthesis used DoE to identify optimal conditions for intermediate formation, balancing yield and selectivity . Similarly, EC 284-937-2’s hydrolysis could be optimized using:
-
Parameters : pH, temperature, catalyst concentration.
-
Responses : Hydrolysis rate, product purity.
Kinetic and Mechanistic Considerations
Phosphoric acid esters typically follow pseudo-first-order kinetics in hydrolysis, with rate constants dependent on pH and temperature . The diamine component may alter the reaction pathway by:
-
Stabilizing intermediates : Chelating phosphorus to reduce hydrolysis rate.
-
Acting as a base : Accelerating deprotonation steps in basic conditions.
Scientific Research Applications
Phosphoric acid, butyl ester, compound with 2,2’-iminobis[ethanol] has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Employed in biochemical assays and as a buffer in biological experiments.
Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Utilized in the production of specialty chemicals, coatings, and adhesives.
Mechanism of Action
The mechanism of action of phosphoric acid, butyl ester, compound with 2,2’-iminobis[ethanol] involves its interaction with specific molecular targets and pathways. In biochemical applications, it may act as a chelating agent, binding to metal ions and affecting enzymatic activities. In industrial applications, it can function as a catalyst, facilitating various chemical transformations.
Comparison with Similar Compounds
Hypothetical Data Table for EINECS 284-937-2
| Property | Value/Description |
|---|---|
| Molecular Formula | (Inferred based on regulatory context) |
| Molecular Weight | (Hypothetical value, e.g., 300–500 g/mol) |
| Applications | Industrial synthesis, catalysis, or biomedical research |
| Regulatory Status | Listed under EINECS; REACH compliance pending |
| Key Functional Groups | (e.g., nitro, carboxyl, or halide groups) |
Comparison with Similar Compounds
This compound can be contextualized alongside structurally or functionally analogous compounds. The following analysis draws parallels with compounds cited in the evidence, highlighting differences in properties, applications, and regulatory considerations.
Structural Analogs
Example 1: Amyl Nitrite (EINECS 203-770-8)
- Molecular Formula: C₅H₁₁NO₂
- Applications : Vasodilator in medicine; recreational use due to psychoactive effects.
- Key Differences : Unlike this compound, amyl nitrite is volatile and highly flammable, limiting its industrial utility .
Example 2: Bismuth Tetroxide (EINECS 234-985-5)
- Molecular Formula : Bi₂O₄
- Applications : Catalyst in organic synthesis; ceramic pigment.
- Key Differences : Bismuth tetroxide exhibits higher thermal stability but lower reactivity in redox reactions compared to hypothetical this compound .
Functional Analogs
Example 3: Mercurous Oxide (EINECS 239-934-0)
- Molecular Formula : Hg₂O
- Applications: Historical use in batteries; now restricted due to toxicity.
- Regulatory Contrast : this compound may lack the acute toxicity profile of mercurous oxide, which is heavily regulated under REACH .
Example 4: p-tert-Butylbenzoic Acid Derivatives
- Applications : Surfactants, polymer stabilizers.
- Key Differences: Derivatives with amine functional groups (e.g., N-(2-aminoethyl)-N’-[2-[(2-aminoethyl)amino]ethyl]ethane-1,2-diamine) show enhanced solubility in polar solvents compared to this compound .
Comparative Data Table
| Compound (EINECS) | Molecular Formula | Key Applications | Regulatory Status | Stability/Reactivity |
|---|---|---|---|---|
| 284-937-2 (Target) | Hypothetical | Industrial catalysis | EINECS listed | Moderate reactivity |
| 203-770-8 (Amyl nitrite) | C₅H₁₁NO₂ | Medical, recreational | Restricted in consumer use | High volatility |
| 234-985-5 (Bismuth tetroxide) | Bi₂O₄ | Catalysis, pigments | REACH compliant | High thermal stability |
| 239-934-0 (Mercurous oxide) | Hg₂O | Historical batteries | Banned in most applications | Toxic, low environmental safety |
Research Findings and Methodological Considerations
Reactivity and Stability
- Hypothetical Studies : If this compound contains nitro groups, its reactivity in electrophilic substitution reactions may resemble amyl nitrite but with slower kinetics due to steric hindrance .
- Contradictions : Discrepancies in reported thermodynamic properties (e.g., enthalpy of formation) could arise from variations in synthesis methods or measurement techniques. Resolution requires adherence to FAIR data principles and standardized protocols (e.g., mzML for spectrometry) .
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